molecular formula C10H13BrN2O6 B12105164 5-bromo-2'-O-methyl-Uridine

5-bromo-2'-O-methyl-Uridine

Cat. No.: B12105164
M. Wt: 337.12 g/mol
InChI Key: BDJBSBZVARUGEX-UHFFFAOYSA-N
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Description

5-Bromo-2’-O-Methyluridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

An efficient and facile strategy has been developed for the bromination of nucleosides using sodium monobromoisocyanurate. This methodology demonstrates bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides. Unprotected and also several protected nucleosides were brominated in moderate to high yields following this procedure .

Industrial Production Methods

The industrial production of 5-Bromo-2’-O-Methyluridine involves the reaction of 5’-O-dimethoxytrityluridine with sodium monobromoisocyanurate in a mixture of water and acetonitrile in the presence of sodium azide. This reaction produces the bromo nucleoside in high yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2’-O-Methyluridine undergoes various types of chemical reactions, including:

    Substitution Reactions: Bromination at the C-5 position of pyrimidine nucleosides.

    Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

    Sodium Monobromoisocyanurate: Used for bromination.

    Sodium Azide: Used in the reaction mixture for bromination.

    Acetonitrile and Water Mixture: Solvent system for the reaction.

Major Products

The major product formed from the bromination reaction is 5-Bromo-2’-O-Methyluridine itself, which can be further used in various applications .

Scientific Research Applications

5-Bromo-2’-O-Methyluridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2’-O-Methyluridine involves its incorporation into DNA, where it acts as an antimetabolite. This incorporation inhibits DNA synthesis and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2’-O-Methyluridine is unique due to its specific modification at the 2’-O position with a methyl group, which enhances its stability and incorporation into DNA. This modification makes it particularly useful in studying DNA synthesis and repair mechanisms .

Properties

IUPAC Name

5-bromo-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJBSBZVARUGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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